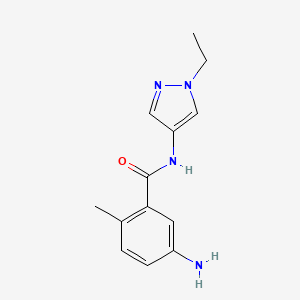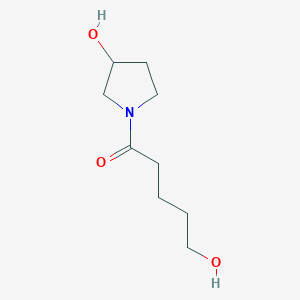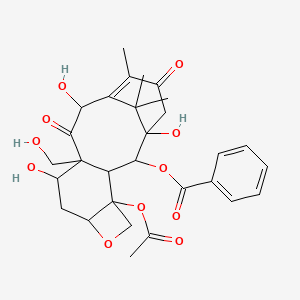
5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their significant therapeutic potential and are widely studied in medicinal chemistry. This compound features a pyrazole ring, which is a versatile scaffold in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methylbenzamide in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses
Wirkmechanismus
The mechanism of action of 5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1H-pyrazole-4-carboxamide
- 4-Amino-1H-pyrazole-3-carboxamide
- 5-Amino-1H-pyrazole-4-carboxamide
Uniqueness
5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and the amino group at the 5-position make it a valuable scaffold for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C13H16N4O |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
5-amino-N-(1-ethylpyrazol-4-yl)-2-methylbenzamide |
InChI |
InChI=1S/C13H16N4O/c1-3-17-8-11(7-15-17)16-13(18)12-6-10(14)5-4-9(12)2/h4-8H,3,14H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
JSCDGUDYLXJDGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NC(=O)C2=C(C=CC(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)







![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)


